![molecular formula C31H56N2O8 B217776 [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate CAS No. 104947-68-4](/img/structure/B217776.png)
[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate, also known as acetyl shikonin butyrate, is a synthetic derivative of shikonin, a natural product obtained from the roots of Lithospermum erythrorhizon. Acetyl shikonin butyrate has been studied for its potential applications in various scientific fields due to its unique properties.
Mécanisme D'action
The mechanism of action of [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate shikonin butyrate is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various bacteria and viruses.
Biochemical and Physiological Effects:
Acetyl shikonin butyrate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. In addition, it has been shown to induce the expression of p53, a tumor suppressor protein, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate shikonin butyrate in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. It also has a wide range of potential applications due to its anti-inflammatory, anti-bacterial, and anti-viral properties. However, its solubility in water is limited, which may pose a challenge for some experiments.
Orientations Futures
There are several potential future directions for research on [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate shikonin butyrate. One area of interest is its potential use as a natural dye in the textile industry. Another area of interest is its potential use as a cosmetic ingredient due to its anti-inflammatory and anti-aging properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in cancer treatment and prevention.
Méthodes De Synthèse
Acetyl shikonin butyrate can be synthesized from shikonin through a series of chemical reactions. The synthesis involves the [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoateation of the hydroxyl group at position 7 of shikonin and the butyrylation of the amino group at position 3 of the shikonin derivative. The final product is a yellow-orange powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Acetyl shikonin butyrate has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been studied for its potential use as a natural dye and as a cosmetic ingredient.
Propriétés
Numéro CAS |
104947-68-4 |
|---|---|
Nom du produit |
[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate |
Formule moléculaire |
C31H56N2O8 |
Poids moléculaire |
584.8 g/mol |
Nom IUPAC |
[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate |
InChI |
InChI=1S/C31H56N2O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-26(35)41-23-18-19-24(30(38)32-21-23)33-31(39)29(40-4)28(37)27(36)25(34)20-17-22(2)3/h17,20,22-25,27-29,34,36-37H,5-16,18-19,21H2,1-4H3,(H,32,38)(H,33,39)/b20-17+ |
Clé InChI |
NKASPYGDXVCCTA-LVZFUZTISA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(/C=C/C(C)C)O)O)O)OC |
SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC |
Synonymes |
(3S,6S)-7-Oxo-6-(((2R,3R,4S,5R,6E)-3,4,5-trihydroxy-2-methoxy-8-methyl-6-nonenoyl)amino)-3-azepanyl myristate bengamide A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



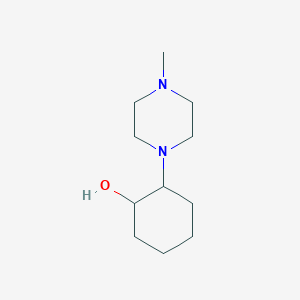
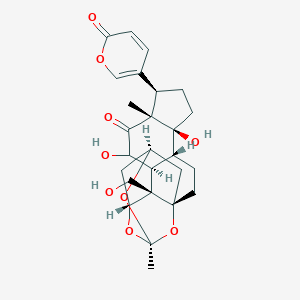
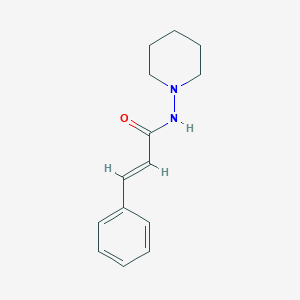
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
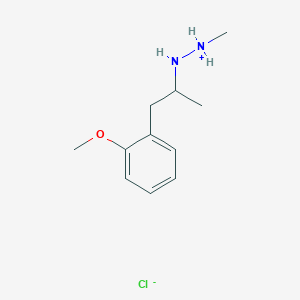



![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)



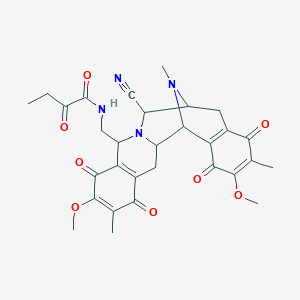
![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)